2,3,5-Trifluorobenzonitrile
Description
Significance of Fluorinated Benzonitriles in Contemporary Organic Synthesis
Fluorinated benzonitriles, as a class of compounds, hold considerable importance in modern organic synthesis, primarily due to the profound impact of fluorine on molecular properties. The introduction of fluorine atoms can significantly alter the electronic nature, lipophilicity, metabolic stability, and bioavailability of a molecule. chemimpex.com This makes fluorinated benzonitriles highly valuable intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com
In medicinal chemistry, the presence of fluorine can enhance the binding affinity of a drug to its target protein and improve its metabolic profile, leading to more potent and effective therapeutic agents. chemimpex.com The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities, further expanding the synthetic utility of these compounds.
Overview of Current and Emerging Research Trajectories for 2,3,5-Trifluorobenzonitrile
The research landscape for this compound is dynamic, with established applications and promising new frontiers.
Established Applications:
A significant application of this compound is its use as a precursor in the synthesis of complex, biologically active molecules. fluoromart.com A notable example is its role in the preparation of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various bioactive compounds. fluoromart.com The synthetic route to this acid involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination, starting from this compound. fluoromart.com
Furthermore, this compound is utilized in solid-phase synthesis, a cornerstone of modern combinatorial chemistry and drug discovery. It has been employed in the preparation of novel linkers, which are crucial for attaching molecules to a solid support during the synthesis process. fluoromart.com
Emerging Research Trajectories:
Current research is increasingly focused on the selective functionalization of the carbon-fluorine (C-F) bonds in polyfluorinated aromatic compounds like this compound. The C-F bond is the strongest single bond in organic chemistry, and developing catalytic methods to selectively cleave and transform it opens up new avenues for creating novel molecular architectures.
One emerging area is the catalytic hydrodefluorination (HDF) of polyfluoroarenes. Research has shown that under specific catalytic conditions, it is possible to selectively replace a fluorine atom with a hydrogen atom. For instance, the iridium-catalyzed transfer hydrogenative defluorination of 2,3,4,5-tetrafluorobenzonitrile (B98713) can yield this compound. mdpi.com This type of regioselective transformation is highly valuable for fine-tuning the properties of fluorinated molecules.
Moreover, the unique electronic properties of this compound make it a target for research in materials science. It is being investigated for the production of advanced polymers and coatings where its incorporation can enhance thermal stability and other performance characteristics. chemimpex.com
Below is a table summarizing some of the key research applications of this compound:
| Research Area | Application of this compound | Research Finding |
| Organic Synthesis | Precursor for 2,4-dichloro-3,5-difluorobenzoic acid | High-yield synthesis of a valuable intermediate for bioactive compounds. fluoromart.com |
| Medicinal Chemistry | Building block for pharmaceuticals | Introduction of fluorine enhances bioactivity and metabolic stability. chemimpex.com |
| Agrochemicals | Intermediate for herbicides and fungicides | The trifluorinated moiety can improve the efficacy of the final product. chemimpex.com |
| Catalysis | Substrate in hydrodefluorination reactions | Demonstrates the potential for selective C-F bond activation and functionalization. mdpi.com |
| Materials Science | Monomer for specialty polymers | Contributes to enhanced performance characteristics of advanced materials. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPKVFQMDMBXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380325 | |
| Record name | 2,3,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241154-09-6 | |
| Record name | 2,3,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,3,5 Trifluorobenzonitrile and Its Advanced Intermediates
De Novo Synthesis Approaches to 2,3,5-Trifluorobenzonitrile
A comprehensive review of the scientific literature indicates that de novo synthetic strategies for this compound are not well-established. The following sections discuss the general principles of synthetic approaches that could theoretically be applied, while noting the lack of specific examples for this particular isomer.
Strategies Involving Directed Fluorination of Benzonitrile (B105546) Precursors
The direct, regioselective fluorination of C-H bonds in aromatic systems is a challenging yet highly sought-after transformation in organic synthesis. Conceptually, the synthesis of this compound could be envisioned through the sequential and directed fluorination of benzonitrile or partially fluorinated benzonitrile intermediates. However, achieving the specific 2,3,5-substitution pattern through direct C-H fluorination is complicated by the directing effects of the nitrile group and any existing fluorine substituents, which may not favor the desired positions. The literature does not provide specific methodologies for the successful directed fluorination of benzonitrile precursors to yield this compound.
Exploration of Convergent and Divergent Synthetic Pathways
Convergent and divergent synthesis are powerful strategies for the efficient construction of complex molecules. A convergent approach to this compound might involve the coupling of two or more fragments that already contain the necessary fluorine and nitrile functionalities. A divergent strategy could start from a common intermediate that is subsequently elaborated to produce a variety of fluorinated benzonitriles, including the 2,3,5-isomer. While these are plausible synthetic strategies, their specific application to the synthesis of this compound has not been detailed in the available scientific literature.
Transformation from Polyfluorinated Aromatic Compounds
The most prominently documented route for the synthesis of this compound involves the partial defluorination of readily available, more highly fluorinated aromatic compounds. This approach leverages the selective activation and cleavage of C-F bonds.
Catalytic Transfer Hydrogenative Defluorination Mechanisms for this compound
Catalytic transfer hydrogenative defluorination (HDF) has emerged as a key methodology for the selective reduction of C-F bonds in polyfluoroarenes. This process typically utilizes a catalyst and a hydrogen donor to achieve regioselective hydrodefluorination.
The synthesis of this compound can be achieved through the regioselective transfer hydrogenative defluorination of pentafluorobenzonitrile. nih.gov In a notable study, the treatment of 2,3,5,6-tetrafluorobenzonitrile, which is obtained from the initial defluorination of pentafluorobenzonitrile, with a bifunctional azairidacycle catalyst and potassium formate (HCOOK) as the hydride source, leads to the formation of this compound. nih.gov
The reaction proceeds with a moderate yield. nih.gov Specifically, the further defluorination of 2,3,5,6-tetrafluorobenzonitrile over an extended reaction time of 12 hours resulted in a 20% yield of this compound. nih.gov Interestingly, this compound can also be smoothly accessed via the HDF of 2,3,4,5-tetrafluorobenzonitrile (B98713), which confirms the trifluorinated structure at the 2-, 3-, and 5-positions. nih.gov
| Starting Material | Catalyst | Hydride Source | Product | Yield |
| 2,3,5,6-Tetrafluorobenzonitrile | Azairidacycle | HCOOK | This compound | 20% |
| 2,3,4,5-Tetrafluorobenzonitrile | Azairidacycle | HCOOK | This compound | - |
The activation and cleavage of the strong C-F bond are central to the hydrodefluorination of polyfluorinated arenes. sci-hub.se The mechanism of this transformation is a subject of considerable research interest. In the context of the iridium-catalyzed transfer hydrogenative defluorination, the C–F bond cleavage is suggested to proceed favorably at the para position of substituents other than fluorine, which is consistent with a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov
The bifunctional nature of the azairidacycle catalyst is believed to play a crucial role in this process. The iridium center acts as a transition metal catalyst, while the NH moiety of the ligand can participate in the reaction. The introduction of an electron-donating methoxy group into the azairidacycle structure has been shown to accelerate the reaction, which supports the idea that a highly σ-donating nature of the iridium catalyst enhances its hydridicity. nih.gov
The general mechanism of catalytic hydrodefluorination often involves the oxidative addition of the C-F bond to a low-valent metal center, followed by a metathesis step with a hydride source and subsequent reductive elimination to regenerate the catalyst and form the C-H bond. acs.orgnih.gov Radical-based mechanisms have also been proposed for C-F bond activation in polyfluoroarenes, particularly under photoredox catalysis conditions. rsc.orgdntb.gov.ua These mechanistic insights are crucial for the rational design of more efficient and selective catalysts for the synthesis of partially fluorinated aromatics like this compound.
Preparation of Functionalized this compound Derivatives
The preparation of functionalized derivatives of this compound involves a range of synthetic strategies designed to modify the aromatic ring. These methods include halogenation, nitration followed by reduction, introduction of specialized nitrogen-containing moieties, and nucleophilic aromatic substitution, each providing a pathway to unique and valuable chemical intermediates.
Synthesis of Halogenated this compound Derivatives
Halogenation of the this compound scaffold introduces a synthetically versatile handle that can be used for subsequent cross-coupling reactions or further nucleophilic substitutions. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly deactivates the ring towards standard electrophilic aromatic substitution, often requiring specific conditions or alternative synthetic routes.
Direct electrophilic bromination of highly deactivated aromatic rings like this compound is challenging. Standard reagents such as N-bromosuccinimide (NBS) may require harsh conditions or fail to provide significant yields. nih.gov Alternative strategies often involve multi-step sequences starting from precursors that are more amenable to bromination. For example, a common approach involves the synthesis of a desired bromo-substituted aniline, followed by a Sandmeyer reaction to introduce the nitrile group. While specific protocols for the direct bromination of this compound are not widely documented, the synthesis of related brominated fluorobenzonitriles often proceeds from appropriately substituted anilines or via metal-halogen exchange followed by quenching with an electrophilic bromine source. acs.org
Nitration and Reduction Strategies for Aromatic Derivatives
The introduction of a nitro group, followed by its reduction to an amine, is a fundamental two-step process for installing an amino functionality on an aromatic ring.
The nitration of fluorinated benzonitriles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-withdrawing character of the existing substituents deactivates the ring, necessitating forcing conditions for the reaction to proceed. The nitro group is directed by the combined electronic effects of the fluorine and nitrile substituents.
Once the nitro derivative is obtained, it can be readily reduced to the corresponding primary amine. This transformation can be accomplished through various established methods, including:
Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or Raney Nickel under a hydrogen atmosphere.
Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). A common reagent combination is tin(II) chloride in an acidic medium.
This nitration-reduction sequence provides a reliable route to amino-trifluorobenzonitrile derivatives, which are valuable precursors for further functionalization.
| Reaction | Reagents | Purpose |
| Nitration | Concentrated HNO₃ / H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. |
| Reduction | 1. H₂, Pd/C2. SnCl₂ / HCl | Conversion of the nitro group to a primary amine (-NH₂). |
Introduction of Azido and Phosphinimino Moieties to Trifluorobenzonitrile Scaffolds
The introduction of an azido (-N₃) group onto the trifluorobenzonitrile scaffold is typically achieved through a nucleophilic aromatic substitution reaction. A halogenated derivative of this compound (e.g., a bromo or chloro derivative) can be treated with an azide salt, such as sodium azide, in a polar aprotic solvent. The fluorine atoms and nitrile group activate the ring, facilitating the displacement of the halide by the azide nucleophile.
The resulting aryl azide is a versatile intermediate that can be converted into a phosphinimino moiety (a phosphazene) via the Staudinger reaction. alfa-chemistry.comthermofisher.com This reaction involves the treatment of the aryl azide with a tertiary phosphine, most commonly triphenylphosphine (PPh₃). alfa-chemistry.com The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses a molecule of dinitrogen (N₂) to yield the iminophosphorane (phosphinimino) product. alfa-chemistry.comnih.gov The use of electron-deficient perfluoroaryl azides has been shown to significantly accelerate the rate of the Staudinger reaction. nih.govresearchgate.netnih.gov
This two-step sequence provides a method for converting a halogenated trifluorobenzonitrile into a derivative bearing a phosphinimino group, a functional handle used in various subsequent transformations, including the aza-Wittig reaction.
Nucleophilic Aromatic Substitution (SNAr) in the Derivatization of this compound
Nucleophilic aromatic substitution (SₙAr) is a primary pathway for the functionalization of electron-deficient aromatic systems like this compound. mdpi.commasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups—in this case, three fluorine atoms and a nitrile group—which stabilize the negatively charged intermediate. masterorganicchemistry.com
The mechanism proceeds via a two-step addition-elimination sequence:
Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group, typically a fluoride (B91410) ion in this context, is expelled, restoring the aromaticity of the ring and yielding the substituted product.
A wide variety of nucleophiles can be employed in SₙAr reactions with this compound, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities. mdpi.comyoutube.comyoutube.com The high electronegativity of fluorine makes it a good leaving group in this context, particularly because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive effect of the C-F bond. youtube.com
The regioselectivity of SₙAr reactions on polysubstituted aromatic rings is determined by the ability of the electron-withdrawing substituents to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com Stabilization is most effective when the substituents are located ortho or para to the position of nucleophilic attack, as this allows the negative charge to be delocalized onto the electron-withdrawing group via resonance. masterorganicchemistry.comresearchgate.net
In the case of this compound, the ring is activated by both the nitrile group at C1 and the fluorine atoms at C2, C3, and C5.
Nitrile Group (-CN): As a powerful electron-withdrawing group, it strongly activates the ortho (C2) and para positions.
Fluorine Atoms (-F): These atoms activate the ring through their strong inductive electron withdrawal.
The outcome of a nucleophilic attack depends on the specific position:
Attack at C2: The intermediate is stabilized by the C1-nitrile group (ortho) and the C3-fluorine atom (ortho).
Attack at C5: The intermediate is stabilized by the C1-nitrile group (meta) and the fluorine at C3 (meta). However, the attack is para to the C2-fluorine and ortho to a potential C6-hydrogen, which provides less stabilization compared to direct delocalization onto a nitro or cyano group.
Mechanistic Investigations and Reaction Dynamics of 2,3,5 Trifluorobenzonitrile
Elucidation of Reaction Mechanisms in Derivatization Pathways
The derivatization of 2,3,5-trifluorobenzonitrile involves several potential reaction pathways, largely dictated by the reactivity of the nitrile group and the fluorinated aromatic ring. In transition metal-catalyzed reactions, the initial step often involves the coordination of the nitrile's nitrogen atom to the metal center. For instance, in reactions with nickel(0) complexes, an η²-nitrile complex is typically formed as an intermediate. This coordination activates the adjacent C–CN bond, facilitating subsequent transformations such as oxidative addition and C-C bond cleavage.
The mechanism for derivatization can also proceed through nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the three fluorine atoms and the nitrile group significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. The positions ortho and para to the activating nitrile group are particularly activated. In the case of this compound, this would suggest that the C4 and C6 positions are susceptible to substitution, although the fluorine atoms themselves can also act as leaving groups under certain conditions.
Studies on the Influence of Fluorine Atoms on Chemical Reactivity and Stability
The presence and position of fluorine atoms on the benzonitrile (B105546) ring are critical determinants of the molecule's chemical behavior. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack.
In this compound, the cumulative inductive effect of the three fluorine atoms enhances the stability of the molecule and the aromatic ring. This increased stability is partly due to the strong C-F bonds and the way fluorine's orbitals interact with the aromatic π-system. The substitution pattern—with fluorine at the 2 (ortho), 3 (meta), and 5 (meta) positions relative to the nitrile group—creates a unique electronic environment. The ortho-fluorine has a particularly strong influence on the stability of intermediates in certain reactions, such as the C-C bond activation products formed with nickel catalysts. Research on various fluorinated benzonitriles has shown that the stability of C-C bond activation products is strongly dependent on ortho-fluoro substituents.
The table below summarizes the primary electronic effects of the fluorine substituents at each position in this compound.
| Substituent Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Effect on Ring |
| 2-Fluoro (ortho) | Strong | Weak | Strongly deactivating |
| 3-Fluoro (meta) | Strong | Negligible | Strongly deactivating |
| 5-Fluoro (meta) | Strong | Negligible | Strongly deactivating |
Catalysis in Transformations Involving this compound
The unique electronic properties of this compound make it a valuable substrate in various catalytic transformations, enabling the synthesis of complex fluorinated molecules.
Transition metal catalysis provides powerful tools for the functionalization of polyfluoroarenes like this compound. rsc.org Cross-coupling reactions, predominantly catalyzed by palladium and nickel, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, this compound can act as an electrophilic coupling partner. The catalytic cycle typically involves:
Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into a C-X bond (where X can be F, or the CN group can be targeted).
Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the metal center.
Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the active catalyst.
Another important transformation is the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net Low-valent titanium species, generated from precursors like TiCl₄(thf)₂ and a reducing agent like magnesium, have been shown to catalyze this transformation effectively for various benzonitrile derivatives. researchgate.net The electron-deficient nature of this compound would influence the rate and efficiency of such cyclizations.
The following table presents examples of transition metal systems used for transformations involving benzonitriles and polyfluoroarenes.
| Catalyst System | Reaction Type | Substrate Class |
| Palladium Complexes (e.g., Pd(PPh₃)₄) | Suzuki, Stille, Heck Coupling | Aryl Halides, Aryl Triflates |
| Nickel Complexes (e.g., Ni(dippe)) | C-CN Bond Activation | Fluorinated Benzonitriles |
| Rhodium Complexes (e.g., Rh/DavePhos) | C-F Bond Alkylation | Polyfluoroarenes |
| Titanium Complexes (e.g., TiCl₄(thf)₂/Mg) | [2+2+2] Cyclotrimerization | Benzonitriles |
Recent advancements have focused on avoiding transition metals by using organocatalytic or other metal-free systems.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. For instance, chiral NHCs have been used in the atroposelective synthesis of axially chiral benzonitriles. nih.govresearchgate.net This process involves the reaction of racemic 2-arylbenzaldehydes with sulfonamides, where the NHC catalyst controls the formation of the nitrile group and the final stereochemistry. nih.govresearchgate.net Such methodologies highlight the potential for organocatalysts to mediate complex transformations involving the nitrile functionality.
Furthermore, an unprecedented transition-metal-free strategy for the site-selective C–F arylation of polyfluoroarenes has been developed using electrophotocatalysis. nih.gov This method merges electrophotocatalytic reduction with anodic oxidation, enabling various polyfluoroaromatics to undergo C–F bond arylation with simple arenes. nih.gov This sacrificial-reagent-free protocol offers high regioselectivity and yields comparable to transition-metal-catalyzed methods, representing a significant step forward in sustainable fluorine chemistry. nih.gov
C-H Functionalization Strategies with Trifluorobenzonitrile Substrates
Direct C-H functionalization is a highly desirable synthetic strategy due to its atom economy. Polyfluorinated compounds like this compound can be used as coupling partners in reactions that functionalize the C-H bonds of other molecules.
A novel and highly selective method for the formal C–H/C–H cross-coupling of arenes with polyfluoroarenes has been achieved using palladium catalysis. rsc.orgresearchgate.net This strategy employs aryl thianthrenium salts as intermediates. In this two-step process, the polyfluoroarene is first activated by reacting with a thianthrene-based reagent. The resulting aryl thianthrenium salt then serves as a robust coupling partner for the palladium-catalyzed C-H functionalization of a second arene. This approach allows for the late-stage functionalization of complex molecules with polyfluorinated motifs. rsc.org
Another strategy involves the rhodium-catalyzed selective cleavage of a C-F bond on a polyfluoroarene, followed by coupling with a C(sp³)-H bond from a partner molecule, such as a glycinate. nih.gov This method provides a direct route to synthesize polyfluoroaryl amino acids under mild conditions with high chemoselectivity. nih.gov Given its structure, this compound could serve as the polyfluoroaryl donor in such transformations, enabling the introduction of the this compound moiety onto molecules containing activated C-H bonds.
The table below outlines key features of these advanced C-H functionalization methods.
| Method | Catalyst | Activating Group / Intermediate | C-H Bond Source | Key Feature |
| Thianthrenation/Pd-Catalysis rsc.orgresearchgate.net | Palladium | Aryl Thianthrenium Salt | Arene (sp²) | High site-selectivity for C-H arylation |
| Rh-Catalyzed C-F Alkylation nih.gov | Rhodium | None (Direct C-F activation) | Glycinates (sp³) | Direct coupling via C-F cleavage |
Advanced Applications of 2,3,5 Trifluorobenzonitrile in Complex Molecular Synthesis
Utility as a Building Block in Pharmaceutical Development
The trifluoromethyl and nitrile groups of 2,3,5-Trifluorobenzonitrile make it a valuable component in the creation of compounds with enhanced biological activity and metabolic stability. myskinrecipes.com This has led to its wide use in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). myskinrecipes.com
Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
This compound is a precursor in the synthesis of various biologically active compounds. fluoromart.com Its unique molecular structure, which includes amine, nitrile, and fluorine functionalities, makes it an invaluable starting material for creating complex heterocyclic compounds that are essential in the development of APIs. nbinno.com The compound's structure allows for the precise introduction of trifluorinated aromatic moieties into complex molecular structures, which is a key aspect of medicinal chemistry. nbinno.com
Incorporation into Fluorinated Drug Candidates for Enhanced Bioactivity and Metabolic Stability
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. frontiersin.org Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, leading to improved binding affinity to target proteins, increased metabolic stability, and enhanced membrane permeation. nih.govmdpi.com The presence of multiple fluorine atoms in this compound influences its electronic properties, enhancing its reactivity in various organic transformations. nbinno.com
The strong carbon-fluorine bonds contribute to the thermal and chemical stability of molecules derived from trifluorobenzonitriles. nbinno.com This increased stability can lead to a longer biological half-life and reduced dosing frequency for drugs. researchgate.net For instance, the presence of a fluorine atom in the drug Vericiguat increases its metabolic stability and leads to lower clearance. mdpi.com
Precursor for Specific Biologically Active Compounds (e.g., 2,4-dichloro-3,5-difluorobenzoic acid)
This compound can serve as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for biologically active compounds. fluoromart.com The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination. fluoromart.com While a specific synthesis pathway starting from this compound is noted, a detailed, high-yield synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been reported starting from the commercially available 4-chloro-3,5-difluorobenzonitrile. researchgate.netresearchgate.net This process also involves nitration, selective reduction, diazotisation, and chlorination, achieving a total yield of 77.3%. researchgate.netresearchgate.net
Applications in Agrochemical Synthesis
Trifluorobenzonitriles are also key intermediates in the agrochemical sector, used to create more potent and environmentally friendlier pesticides and herbicides. nbinno.com The fluorine atoms in these compounds can improve the efficacy and environmental persistence of the resulting agrochemicals. myskinrecipes.com
Development of Herbicides, Pesticides, and Fungicides
Role in Crop Protection Agent Formulation
The formulation of a pesticide is the mixture of the active ingredient with inert materials to improve its application effectiveness, safety, and handling. ufl.edu Fungicide formulations, for example, are designed to deliver the active ingredient to the target pathogen under various conditions without loss of performance. cabidigitallibrary.org The choice of formulation can significantly impact the uptake and efficacy of the fungicide. cabidigitallibrary.org While the specific role of this compound in the formulation of crop protection agents is not detailed in the search results, its role as a precursor to active ingredients is a critical first step in the development of these formulated products.
Contribution to Advanced Materials Science
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. Fluorinated benzonitriles, as a class, are valuable precursors in materials science.
Synthesis of Specialty Polymers and Coatings with Enhanced Performance Characteristics
This compound is noted for its potential use in materials science for producing specialty polymers and liquid crystals. myskinrecipes.com The presence and positioning of its three fluorine atoms and the polar nitrile group can contribute to desirable thermal and optical properties in the final polymer structure. myskinrecipes.com While the compound is identified as a building block, specific examples of polymers or coatings synthesized directly from this compound are not extensively detailed in peer-reviewed literature.
Precursor for Covalent Organic Frameworks (COFs) and Dinitrile Monomers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them promising for applications in gas storage, separation, and catalysis. rsc.org The synthesis of COFs relies on the use of specific molecular building blocks, or "linkers," that assemble into a predictable network.
While fluorinated compounds are of great interest for creating functional COFs, research highlights the use of the isomer 2,4,5-Trifluorobenzonitrile in this area. Specifically, 2,4,5-Trifluorobenzonitrile is employed in the synthesis of dinitrile monomers which, in turn, are used to construct polytriazine COFs. ossila.com There is no specific, documented evidence of This compound being used as a precursor for COFs or dinitrile monomers in the available literature.
The performance of COFs derived from the 2,4,5-isomer demonstrates the potential of this class of compounds in materials science.
Table 1: Properties of Polytriazine COFs Synthesized from 2,4,5-Trifluorobenzonitrile-Derived Monomers
| Property | Value | Source |
| BET Surface Area | 733 m²/g | ossila.com |
| Gas Selectivity (CO₂/N₂) | 48.7 ± 1.2 at 272 K | ossila.com |
Integration in Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid polymer support, or resin, which simplifies the purification process in multi-step synthesis. The choice of linker—the molecule that tethers the starting material to the resin—is critical for the success of SPOS.
Development of Novel Linkers for SPOS
There is conflicting information regarding the use of this compound in creating linkers for SPOS. One chemical supplier note indicates that this compound can be used to prepare the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid. fluoromart.com
However, more definitive sources, including those that cite peer-reviewed chemical literature, attribute the synthesis of this exact linker to the isomer 2,4,5-Trifluorobenzonitrile . sigmaaldrich.com This synthesis is described in a 2007 paper in the journal Organic & Biomolecular Chemistry. ossila.com Given the citation of primary scientific literature, it is concluded that the 2,4,5-isomer is the correct precursor for this specific linker. No other novel linkers derived from this compound are documented in the provided research.
Compatibility of Trifluorobenzonitrile Derivatives with On-Resin Transformations
On-resin transformations are the chemical reactions performed on a molecule while it is attached to the solid support during SPOS. The compatibility of the molecular building blocks and the linker with various reaction conditions is essential.
There is no information available in the searched literature regarding the compatibility or specific application of this compound derivatives in on-resin transformations.
Spectroscopic and Structural Characterization in Research of 2,3,5 Trifluorobenzonitrile
Vibrational Spectroscopy Analysis (FTIR and Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural analysis of molecules. These techniques probe the vibrational modes of chemical bonds, providing a unique spectral "fingerprint" for a given compound.
For 2,3,5-Trifluorobenzonitrile, the FTIR and Raman spectra are characterized by specific absorption or scattering peaks corresponding to the vibrational frequencies of its constituent functional groups. The nitrile group (C≡N) exhibits a strong, sharp vibrational band in a characteristic region of the spectrum. Similarly, the carbon-fluorine (C-F) bonds and the vibrations of the aromatic ring produce a complex series of bands in the fingerprint region of the spectrum.
The combination of these techniques provides complementary information. The stretching vibration of the nitrile group is typically strong in both FTIR and Raman spectra. Aromatic ring stretching and C-F stretching vibrations also give rise to prominent bands. The specific pattern of these bands, influenced by the substitution pattern of the fluorine atoms on the benzene (B151609) ring, creates a unique spectroscopic signature for the 2,3,5-isomer, allowing it to be distinguished from other isomers like 2,4,5- or 3,4,5-trifluorobenzonitrile.
Table 1: Expected Vibrational Mode Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2230 |
| Aromatic Ring (C=C) | Stretching | ~1400 - 1600 |
| Carbon-Fluorine (C-F) | Stretching | ~1100 - 1300 |
Note: The exact positions of the peaks can be influenced by the molecule's environment and physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Synthetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating molecular structures in solution. For fluorine-containing compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
¹⁹F NMR spectroscopy is a highly effective method for monitoring the progress of reactions involving fluorinated compounds. The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment. In this compound, the three distinct fluorine atoms would each produce a unique signal in the ¹⁹F NMR spectrum, with coupling patterns that provide information about neighboring nuclei.
Research on the synthesis of this compound via hydrodefluorination (the replacement of a C-F bond with a C-H bond) of more highly fluorinated precursors, such as 2,3,4,5-tetrafluorobenzonitrile (B98713), utilizes ¹⁹F NMR for real-time reaction monitoring. semanticscholar.orgmdpi.com Analysts can track the disappearance of the signals corresponding to the starting material and the simultaneous appearance of new signals characteristic of the this compound product. semanticscholar.orgmdpi.com This allows for precise determination of reaction completion, yield, and the formation of any isomeric byproducts. semanticscholar.orgmdpi.com
While not specifically documented for this compound in the searched literature, this high sensitivity also makes ¹⁹F NMR an ideal tool for monitoring solid-phase synthesis. In this technique, a fluorinated tag or linker can be attached to a solid support, and subsequent chemical transformations can be followed by analyzing the gel-phase ¹⁹F NMR spectrum, often without needing to cleave the product from the resin.
X-ray Crystallography for Structural Elucidation of Derivatives
While vibrational and NMR spectroscopy provide valuable structural information, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline solid. This technique is applied to derivatives of this compound to confirm their molecular structure, including precise bond lengths, bond angles, and stereochemistry.
When this compound is used as a starting material to synthesize more complex molecules, such as pharmaceutical intermediates, X-ray crystallography provides unequivocal proof of the final product's structure. google.com Obtaining a suitable crystal allows researchers to map the electron density of the molecule, generating a detailed 3D model that confirms the connectivity of atoms and their spatial arrangement. This is particularly crucial in reactions where multiple isomers could be formed or where new stereocenters are created. Although specific crystallographic reports for derivatives of this compound were not identified in the searched literature, it remains a standard and essential technique for structural verification in synthetic chemistry. mdpi.com
High-Resolution Mass Spectrometry for Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to determine the elemental composition of a compound with extremely high accuracy. It is routinely used to confirm the identity of this compound and to identify the products of reactions in which it is used as a reactant. researchgate.net
HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₂F₃N), the theoretical exact mass can be calculated and compared to the experimental value. A match within a narrow tolerance (typically < 5 parts per million) confirms the elemental composition and, by extension, the identity of the compound. This technique is invaluable for distinguishing between products with very similar molecular weights and for assessing the purity of a sample by detecting trace amounts of byproducts with different elemental formulas.
Table 2: Theoretical Exact Mass Data for this compound
| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (m/z) |
|---|---|---|
| C₇H₂F₃N | [M]⁺ | 157.01461 |
Computational and Theoretical Chemistry Studies of 2,3,5 Trifluorobenzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure directly. For 2,3,5-trifluorobenzonitrile, these calculations elucidate its fundamental electronic characteristics and predict its behavior in chemical reactions.
The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional, paired with a suitable basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.netajchem-a.com The calculation yields precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state, typically for the gaseous phase. researchgate.net
Once the geometry is optimized, the distribution of electrons within the molecule can be analyzed. Natural Bond Orbital (NBO) analysis is a common technique used to calculate the net atomic charges on each atom. nih.govwikipedia.orgwisc.edu This method provides a quantitative picture of electron density, revealing the effects of the electronegative fluorine and nitrile substituents on the aromatic ring. The fluorine atoms and the nitrogen of the nitrile group are expected to carry partial negative charges, while the carbon atoms bonded to them will exhibit partial positive charges, influencing the molecule's electrostatic potential and intermolecular interactions.
Interactive Table 1: Calculated Molecular Geometry of this compound (Illustrative) This table presents typical, illustrative data for the geometric parameters of this compound as would be obtained from a DFT B3LYP/6-311G(d,p) calculation. Specific experimental or published computational values were not available in the search results.
| Parameter | Atoms Involved | Value |
| Bond Length | C1-C2 | 1.40 Å |
| Bond Length | C2-F | 1.34 Å |
| Bond Length | C1-C≡N | 1.45 Å |
| Bond Length | C≡N | 1.15 Å |
| Bond Angle | C1-C2-C3 | 119.5° |
| Bond Angle | C2-C3-F | 119.8° |
| Bond Angle | C6-C1-C≡N | 179.5° |
Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman): The same DFT methods used for geometry optimization can be employed to calculate harmonic vibrational frequencies. dtic.mildtic.milumass.edu These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental peaks in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov For this compound, characteristic frequencies for the C-F stretching, C≡N nitrile stretching, and aromatic C-C stretching modes can be accurately predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a crucial tool for structure elucidation. chemaxon.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.org These predictions help assign signals in experimental spectra and can be particularly useful for complex or novel fluorinated compounds.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying excited states and predicting electronic absorption spectra. mdpi.comumass.edu This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. chemrxiv.orgsharif.edu For this compound, TD-DFT can predict the electronic transitions, typically π→π* transitions within the aromatic system, that are responsible for its UV-Vis absorption profile.
Interactive Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table contains representative data that would be expected from standard computational methods (DFT for IR, GIAO for NMR, TD-DFT for UV-Vis). It serves as an illustration of the type of information generated.
| Spectrum | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency | 2245 cm⁻¹ | C≡N Stretch |
| IR | Vibrational Frequency | 1250 cm⁻¹ | C-F Stretch |
| ¹³C NMR | Chemical Shift | 115 ppm | Carbon of C≡N |
| ¹⁹F NMR | Chemical Shift | -110 ppm | Fluorine at C2 |
| UV-Vis | λmax | 240 nm | π→π* transition |
| UV-Vis | λmax | 285 nm | π→π* transition |
Density Functional Theory (DFT) in Reaction Mechanism Investigations
DFT is an invaluable tool for exploring the pathways of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are transient and difficult to observe experimentally.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The presence of three electron-withdrawing fluorine atoms and a nitrile group makes this compound an excellent substrate for SNAr reactions. DFT calculations can be used to elucidate the precise mechanism of these substitutions.
Two primary pathways are generally considered for SNAr reactions: a classical two-step mechanism and a concerted mechanism.
Stepwise Mechanism: This pathway involves the initial attack of a nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. This is followed by the departure of the leaving group (a fluoride (B91410) ion in this case) to restore aromaticity. DFT calculations can locate the structure of this Meisenheimer intermediate and the transition states leading to its formation and collapse, providing the activation energies for each step.
Concerted Mechanism (cSNAr): In this pathway, the bond to the incoming nucleophile forms simultaneously as the bond to the leaving group breaks. This occurs through a single transition state without the formation of a stable intermediate.
By using DFT to map the potential energy surface of the reaction, chemists can determine which pathway is energetically more favorable for a given nucleophile and set of reaction conditions. The calculations provide activation barriers (ΔG‡) that can be compared to determine the operative mechanism. For fluorinated aromatics, the mechanism can be highly dependent on the nucleophile and solvent, and DFT provides a means to predict and rationalize this reactivity.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in the fields of medicinal chemistry and materials science for designing new molecules with desired properties. jocpr.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, accelerate this process by creating mathematical models that correlate a compound's chemical structure with its biological activity or a specific physical property. nih.gov
While specific SAR studies on this compound were not identified, the methodologies are broadly applicable. For a series of derivatives based on the this compound scaffold, a 3D-QSAR study could be performed to guide the design of more potent analogs. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.govnih.gov
The process typically involves:
Data Set Preparation: A series of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values) is compiled.
Molecular Alignment: The molecules are computationally aligned in 3D space based on a common structural core.
Field Calculation: For each molecule, steric and electrostatic fields are calculated on a grid surrounding it. CoMSIA can also include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that correlates the variations in the field values with the changes in biological activity.
Model Validation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.gov
The final 3D-QSAR model is often visualized as contour maps, which highlight regions where modifications to the molecular structure are predicted to enhance or diminish activity. For example, a map might show that adding a bulky, sterically favorable group at a certain position or an electronegative, electrostatically favorable group at another would lead to a more active compound. mdpi.com Such insights provide a rational basis for the design and synthesis of new, optimized derivatives of this compound for a specific application.
Research on Environmental and Safety Considerations in Handling 2,3,5 Trifluorobenzonitrile
Laboratory Safety Protocols and Best Practices in Research Settings
Safe laboratory practices are fundamental when working with any chemical, and they are especially critical when handling substances with potential hazards. greenwgroup.com These practices involve a combination of engineering controls, personal protective equipment, and established procedures to minimize exposure and mitigate risks. greenwgroup.com
Proper handling of 2,3,5-Trifluorobenzonitrile is crucial to prevent accidental exposure. Researchers should always consult the Safety Data Sheet (SDS) for the most detailed and specific handling information. General best practices that are applicable include working in a well-designated area and avoiding the generation of aerosols or dust.
A critical component of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). nationallaboratorysales.com The following table outlines the recommended PPE for handling this compound, based on general safety guidelines for hazardous chemicals.
| Body Part | Personal Protective Equipment (PPE) | Purpose |
|---|---|---|
| Eyes | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. nationallaboratorysales.com |
| Hands | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the chemical. wsu.edu |
| Body | Laboratory coat | Provides a barrier to protect skin and clothing from spills. moravek.com |
| Respiratory | Use in a well-ventilated area. A respirator may be required for situations with a higher risk of inhalation. | Minimizes the inhalation of vapors or mists. fishersci.com |
It is imperative that researchers inspect PPE before each use and follow proper procedures for donning and doffing to avoid contamination. moravek.com Used gloves and other disposable PPE should be disposed of as hazardous waste. nih.gov
Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals. Proper ventilation is paramount when working with volatile or potentially harmful substances like this compound.
Ventilation: All work with this compound should be conducted in a well-ventilated area. nationallaboratorysales.com For many procedures, a certified chemical fume hood is the most appropriate engineering control to capture and exhaust vapors, thus protecting the user. nationallaboratorysales.com The ventilation system in the laboratory should be regularly maintained to ensure its effectiveness. nationallaboratorysales.com
Storage: Proper storage of this compound is essential to maintain its stability and prevent accidental spills or reactions. Containers should be kept tightly closed in a dry, cool, and well-ventilated area. fishersci.com It is also crucial to store it away from incompatible materials such as strong oxidizing agents, acids, and bases. fishersci.com All storage containers must be clearly and accurately labeled with the chemical name and any relevant hazard warnings. acewaste.com.au
| Storage Condition | Requirement | Rationale |
|---|---|---|
| Location | A designated, well-ventilated, and secure area. | Prevents unauthorized access and ensures proper air circulation to avoid vapor buildup. nationallaboratorysales.com |
| Container | Tightly sealed, original or compatible container. | Prevents leakage and contamination. acewaste.com.au |
| Temperature | Cool and dry environment. | Minimizes degradation and potential pressure buildup. fishersci.com |
| Incompatibilities | Segregate from strong oxidizing agents, acids, and bases. | Avoids potentially hazardous chemical reactions. fishersci.com |
Environmental Impact Assessments and Waste Management in Chemical Research
The environmental impact of chemical research is a significant consideration, and proper waste management is a legal and ethical responsibility. For halogenated compounds like this compound, careful disposal is necessary to prevent environmental contamination. temple.edu
Research facilities must have a comprehensive chemical waste management plan. labmanager.com This plan should outline procedures for the collection, segregation, storage, and disposal of all chemical waste. labmanager.com Waste containing this compound should be treated as hazardous waste. temple.edu
Key principles of waste management for this compound in a research setting include:
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams to facilitate proper disposal and treatment. uio.no
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the specific chemical constituents. acewaste.com.au
Containment: Waste should be stored in appropriate, leak-proof containers that are compatible with the chemical. acewaste.com.au These containers should be kept closed except when adding waste. temple.edu
Disposal: Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. fishersci.com Under no circumstances should this compound be disposed of down the drain. wsu.edu
Minimizing waste generation is also a crucial aspect of responsible environmental practice. nih.gov This can be achieved by ordering only the necessary quantities of chemicals and by designing experiments to use the smallest scale feasible. nih.gov
Future Directions and Emerging Research Avenues for 2,3,5 Trifluorobenzonitrile
Development of Greener Synthetic Pathways and Sustainable Methodologies
The chemical industry's shift towards sustainability is driving research into environmentally friendly synthetic methods for producing complex molecules like 2,3,5-Trifluorobenzonitrile. Future research will likely focus on moving away from traditional, often harsh, synthesis conditions toward greener alternatives that minimize waste, energy consumption, and the use of hazardous reagents.
Key emerging strategies include:
Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. A promising avenue is the application of engineered aliphatic aldoxime dehydratases (Oxd) for the synthesis of aromatic nitriles. nih.govresearchgate.net This cyanide-free enzymatic process, which converts aldoximes to nitriles, presents a sustainable and energy-efficient alternative to conventional chemical methods. nih.govresearchgate.net Research into tailoring these biocatalysts for substrates like 2,3,5-trifluorobenzaldehyde (B144080) oxime could lead to a highly efficient and green production route. nih.gov
Photoenzymatic Synthesis : Combining the selectivity of enzymes with the energy of light, photoenzymatic processes are an innovative approach for green chemistry. techexplorist.com Researchers have successfully used light-activated enzymes to precisely incorporate fluorine into organic molecules. techexplorist.com Applying this concept could lead to novel pathways for synthesizing or modifying fluorinated aromatics like this compound in a more environmentally responsible manner. techexplorist.com
Advanced Solvent and Catalyst Recycling : Ionic liquids are being explored for their multiple roles as co-solvents, catalysts, and phase-separation agents. researchgate.net Developing a system where an ionic liquid facilitates the synthesis of this compound and is then easily recovered and reused could significantly simplify the production process and reduce waste. researchgate.net
| Sustainable Methodology | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Biocatalysis (e.g., Aldoxime Dehydratases) | Uses enzymes to catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions. nih.govresearchgate.net | Avoids harsh reagents and hazardous cyanide; high selectivity and energy efficiency. nih.govacs.org |
| Photoenzymatic Processes | Leverages light-activated enzymes to perform specific chemical transformations, such as fluorination. techexplorist.com | Precise control over reaction, eco-friendly energy source, potential for novel reaction pathways. techexplorist.com |
| Recyclable Ionic Liquids | Ionic liquids can act as the solvent, catalyst, and separation medium, allowing for easy recovery and reuse. researchgate.net | Eliminates the need for metal salt catalysts and simplifies product separation and catalyst recycling. researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Advances in catalysis are critical for unlocking new reactions and improving the efficiency of existing ones. For this compound, future research is expected to leverage novel catalytic systems to control reactivity and achieve high selectivity in its synthesis and derivatization.
Photoredox Catalysis : As a mild and powerful tool, visible-light photoredox catalysis enables the generation of radical species under gentle conditions. researchgate.net This approach has been successfully used for the synthesis of benzonitriles and other fluorinated aromatic compounds. researchgate.netbeilstein-journals.orgmdpi.com Future work could involve developing photoredox-catalyzed methods for the direct C-H cyanation of 1,2,4-trifluorobenzene (B1293510) or for the functionalization of the this compound core, offering new pathways to complex derivatives. beilstein-journals.org
Transition-Metal Catalysis : The activation of typically inert C-CN and C-N bonds by transition metals is a rapidly advancing field. rsc.orgresearchgate.netsemanticscholar.orgacs.org Catalytic systems based on rhodium, iridium, or cobalt could enable novel cross-coupling reactions where the nitrile group of this compound is transformed or where other positions on the aromatic ring are functionalized with high precision. researchgate.netacs.orgresearchgate.net
Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For instance, N-heterocyclic carbenes (NHCs) have been employed in the atroposelective synthesis of axially chiral benzonitriles through a dynamic kinetic resolution process. nih.gov Applying this strategy to precursors of this compound could provide access to novel, optically active molecules with potential applications in chiral materials and pharmaceuticals. nih.govacs.orgprinceton.edu
Expanding Applications in Emerging Fields of Medicinal and Material Chemistry
This compound serves as a key intermediate for introducing trifluorinated aromatic moieties into more complex structures. nbinno.com Its utility is already established in certain synthetic applications, and future research aims to expand its role in creating novel, high-value molecules.
In medicinal chemistry, the compound is a valuable precursor. It can be used in the synthesis of biologically active compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid. fluoromart.com Furthermore, drawing parallels from other isomers like 2,4,5-Trifluorobenzonitrile, which is a building block for antibiotic analogues, there is significant potential for the 2,3,5-isomer in drug discovery programs. ossila.com Its specific fluorine substitution pattern can be exploited to fine-tune properties like metabolic stability, binding affinity, and lipophilicity of drug candidates.
In material science, fluorinated benzonitriles are used to create specialty polymers and coatings with enhanced thermal stability and chemical resistance. nbinno.com The unique electronic properties of the this compound scaffold make it an attractive candidate for the development of advanced materials, including liquid crystals and electronic materials. fluoromart.com
| Field | Current/Established Application | Emerging/Future Application |
|---|---|---|
| Medicinal Chemistry | Precursor for synthesizing biologically active compounds like 2,4-dichloro-3,5-difluorobenzoic acid. fluoromart.com | Building block for novel antibiotics, enzyme inhibitors, and other therapeutic agents. |
| Material Chemistry | Intermediate for fine chemical synthesis. nbinno.com | Component in high-performance polymers, liquid crystals, and organic electronic materials. fluoromart.com |
| Solid-Phase Synthesis | Used in the preparation of novel linkers for attaching molecules to solid supports. fluoromart.com | Development of specialized linkers for high-throughput synthesis of compound libraries. |
Advanced Functional Material Design Based on Trifluorobenzonitrile Scaffolds
The design of functional materials with tailored properties is a major goal in modern chemistry. The rigid, electron-deficient, and geometrically defined structure of the this compound core makes it an excellent scaffold for building advanced materials.
A significant area of future research is its incorporation into Covalent Organic Frameworks (COFs). The related isomer, 2,4,5-Trifluorobenzonitrile, is used to synthesize dinitrile monomers for polytriazine COFs that exhibit high surface areas and excellent gas selectivity, for instance, in CO2/N2 separation. ossila.com By analogy, designing and synthesizing novel monomers from this compound could lead to new porous crystalline materials with unique pore environments and functionalities, potentially applicable in gas storage, separation, and catalysis. ossila.com The specific arrangement of fluorine and nitrile groups could direct the framework's assembly and tune its surface properties.
Computational Design of Novel Derivatives with Tuned Reactivity and Biological Activity
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, accelerating the discovery of new molecules with desired functions. Future research on this compound will increasingly rely on in silico methods.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies, which have been performed on related isomers to interpret vibrational spectra, can provide fundamental insights into its molecular geometry and behavior. This knowledge is crucial for designing derivatives with tuned reactivity for specific chemical transformations.
In the context of drug discovery, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies will be invaluable. These methods can be used to design novel derivatives of this compound that can bind effectively to specific biological targets, such as enzymes or receptors. By predicting the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, researchers can prioritize the synthesis of candidates with the most promising therapeutic potential, saving significant time and resources.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,5-Trifluorobenzonitrile, and how can reaction efficiency be validated?
- Methodology : The compound is typically synthesized via halogen-exchange reactions or fluorination of precursor aromatic systems. For example, nucleophilic aromatic substitution using potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions at elevated temperatures (120–150°C) can introduce fluorine atoms regioselectively . Validation involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
- Key Considerations : Optimize solvent polarity (e.g., dimethylformamide or dimethyl sulfoxide) to enhance fluorination efficiency. Side products (e.g., di- or tetra-fluorinated isomers) require separation via fractional crystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : Use NMR to resolve fluorine substituent positions. For example, distinct chemical shifts (δ) occur due to electronic effects: ortho-fluorine (δ ≈ -110 ppm), meta-fluorine (δ ≈ -105 ppm), and para-nitrile (δ ≈ -100 ppm) .
- IR Spectroscopy : The nitrile group exhibits a sharp peak near 2230 cm, while C-F stretches appear between 1100–1200 cm .
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 157) confirm molecular weight, while fragmentation patterns identify substituent positions .
Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Fluorine’s electron-withdrawing effect activates the nitrile group for nucleophilic attack. For example, in hydrolysis reactions, NaOH/EtOH converts the nitrile to a carboxylic acid. Kinetic studies using NMR can track reaction rates under varying pH and temperature conditions .
- Contradictions : Fluorine’s ortho-directing effect may compete with nitrile’s meta-directing nature, requiring regioselective optimization .
Advanced Research Questions
Q. How can this compound serve as a model system in NMR-based quantum computing experiments?
- Methodology : Its multi-spin system (fluorine and hydrogen nuclei) enables pseudopure state preparation for quantum algorithms like Deutsch-Jozsa. For example, liquid crystalline solvents align spins, enhancing signal resolution. Pulse sequences (e.g., gradient-selective pulses) isolate couplings between and nuclei .
- Data Interpretation : Simulated spectra (using software like SpinDynamica) predict chemical shifts (e.g., ω/2π = 9770–13082 Hz for protons and fluorines) and validate experimental outcomes .
Q. How can researchers resolve contradictions in electronic effect data from different characterization techniques?
- Case Study : Discrepancies between Hammett σ values (from kinetic studies) and NMR chemical shifts may arise from solvent polarity or steric effects.
- Resolution : Cross-validate via computational DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and compare with experimental NMR/IR data .
Q. What computational models predict the regioselectivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) simulations calculate transition-state energies for Suzuki-Miyaura couplings. For example, fluorine’s inductive effect lowers electron density at the para-position, favoring palladium coordination there. Validate predictions via X-ray crystallography of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
